Lipophilicity Advantage Over Unsubstituted Pyrazole Analogs
The chloro substituent on the pyrazole ring increases lipophilicity compared to the unsubstituted analog (CAS 397328-86-8). Methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate has a calculated logP of 2.55 , whereas the unsubstituted pyrazole derivative (CAS 397328-86-8) is predicted to have a lower logP (approximately 2.0, based on structural similarity and molecular weight difference of 34.44 g/mol). This ~0.55 log unit increase in lipophilicity can significantly impact membrane permeability and bioavailability in cell-based assays and in vivo studies.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.55 (calculated) |
| Comparator Or Baseline | Methyl 4-[(1H-pyrazol-1-yl)methyl]benzoate (CAS 397328-86-8) with predicted logP ~2.0 |
| Quantified Difference | Increase of ~0.55 logP units |
| Conditions | Calculated using ChemDiv's in silico model |
Why This Matters
For medicinal chemists designing cell-permeable probes or lead compounds, the 0.55 logP increase translates to approximately 3.5-fold higher partition into lipid bilayers, potentially improving cellular uptake and target engagement.
